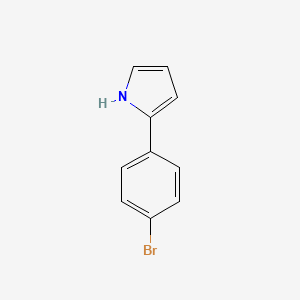

2-(4-Bromophenyl)-1H-pyrrole

Description

Significance of the Pyrrole (B145914) Scaffold in Organic and Medicinal Chemistry

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the architecture of numerous biologically active molecules and functional materials. numberanalytics.comnih.gov Its presence is fundamental to a vast array of natural products essential for life, including heme (a component of hemoglobin), chlorophyll, and vitamin B12. scitechnol.comvedantu.com The versatility of the pyrrole ring has established it as a privileged structure in medicinal chemistry, forming the core of many synthetic drugs. scitechnol.combohrium.com

Pyrrole derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory properties. nih.govresearchgate.net This broad bioactivity has spurred extensive research into the synthesis and modification of pyrrole-containing compounds to develop new therapeutic agents. scitechnol.combohrium.com Beyond pharmaceuticals, pyrrole derivatives are integral to materials science, with applications in the development of conductive polymers, organic light-emitting diodes (OLEDs), and other advanced materials. numberanalytics.com

Several commercially successful drugs incorporate the pyrrole scaffold, underscoring its therapeutic importance. Notable examples include:

Atorvastatin: A widely prescribed medication for lowering cholesterol. numberanalytics.com

Ketorolac: A non-steroidal anti-inflammatory drug (NSAID) used for pain management. numberanalytics.com

Tolmetin: Another NSAID for treating pain and inflammation. numberanalytics.com

The continued exploration of pyrrole derivatives is a vibrant area of research, driven by the quest for novel molecules with enhanced biological efficacy and unique material properties. scitechnol.comresearchgate.net

Rationale for Research Focus on 2-(4-Bromophenyl)-1H-pyrrole

The specific focus on this compound stems from its potential as a versatile building block in the synthesis of more complex and potentially bioactive molecules. The presence of the bromophenyl group at the 2-position of the pyrrole ring introduces several key features that are attractive for further chemical modification and exploration of structure-activity relationships (SAR).

The bromine atom serves as a valuable synthetic handle, enabling a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents at the para-position of the phenyl ring, facilitating the creation of a library of derivatives for biological screening. Furthermore, the 2-arylpyrrole motif itself is a common feature in many biologically active compounds.

Research has demonstrated that derivatives of this compound exhibit a range of biological activities. For instance, certain derivatives have been investigated for their potential as anti-tubercular agents, targeting enzymes like ClpP1P2 peptidase in Mycobacterium tuberculosis. nih.gov Other studies have explored their utility as tyrosinase inhibitors and as precursors for compounds with potential applications in treating neurodegenerative diseases like Alzheimer's. mdpi.comfrontiersin.org The compound also serves as a precursor for the synthesis of dipyrromethanes, which are key building blocks for porphyrins used in various applications, including as fluorescent dyes and chemosensors. iucr.orgresearchgate.net

Aromaticity and Electronic Nature of Pyrrole Systems

Pyrrole is an aromatic compound, a property that dictates its stability and reactivity. wikipedia.orgnumberanalytics.com Its aromaticity arises from the delocalization of six π-electrons over the planar, five-membered ring, conforming to Hückel's rule (4n+2 π-electrons, where n=1). vedantu.comnumberanalytics.comlibretexts.org Each of the four carbon atoms contributes one π-electron, and the nitrogen atom contributes its lone pair of electrons to the aromatic system. libretexts.orgbiosynce.com This delocalization of electrons results in a resonance energy of approximately 88 kJ/mol (21 kcal/mol), contributing to its stability. wikipedia.org

The involvement of the nitrogen's lone pair in the aromatic sextet has a profound effect on the electronic nature of the pyrrole ring. It renders the ring electron-rich, making it highly susceptible to electrophilic substitution reactions. numberanalytics.com The positions adjacent to the nitrogen atom (α-positions, C2 and C5) are particularly reactive towards electrophiles due to the greater stability of the intermediate carbocation formed during the reaction. numberanalytics.com

Unlike pyridine (B92270), where the nitrogen's lone pair is in an sp2 orbital in the plane of the ring and not part of the aromatic system, the lone pair in pyrrole is integral to its aromaticity. libretexts.org This makes pyrrole a very weak base, as protonation at the nitrogen atom would disrupt the aromatic system. wikipedia.org The electrostatic potential map of pyrrole clearly shows the distribution of the nitrogen's lone pair electrons throughout the ring. libretexts.org The electronegativity of the heteroatom influences the degree of aromaticity, with the order being thiophene (B33073) > pyrrole > furan (B31954). pharmaguideline.comslideshare.net

Structure

3D Structure

Properties

CAS No. |

4995-11-3 |

|---|---|

Molecular Formula |

C10H8BrN |

Molecular Weight |

222.08 g/mol |

IUPAC Name |

2-(4-bromophenyl)-1H-pyrrole |

InChI |

InChI=1S/C10H8BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H |

InChI Key |

SVWMKWQVMYGWGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthesis Methodologies and Strategies for 2 4 Bromophenyl 1h Pyrrole and Its Derivatives

Classical Pyrrole (B145914) Synthesis Approaches

The foundational methods for pyrrole synthesis, developed over a century ago, remain relevant in contemporary organic chemistry. These classical approaches often involve the condensation of dicarbonyl compounds with amines or ammonia (B1221849).

Paal-Knorr Condensation and its Variants

The Paal-Knorr synthesis is a widely utilized method for the preparation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.org The reaction involves the condensation of a 1,4-diketone with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to form the pyrrole ring. organic-chemistry.org The use of an acid catalyst, such as acetic acid, can accelerate the reaction. organic-chemistry.org However, strongly acidic conditions (pH < 3) can lead to the formation of furan (B31954) derivatives as the major product. organic-chemistry.org

The synthesis of 2-arylpyrroles, such as 2-(4-bromophenyl)-1H-pyrrole, can be achieved using this method by starting with an appropriate 1-aryl-1,4-diketone. For instance, the reaction of 1-(4-bromophenyl)-1,4-butanedione with ammonia would yield the target compound. A general route to the necessary 4-aryl-4-oxobutanoic acids, precursors to the 1,4-diketones, involves Friedel-Crafts acylation of an aromatic compound with succinic anhydride. clockss.org Subsequent reduction can provide the required diketone. clockss.org

Numerous modifications to the Paal-Knorr synthesis have been developed to improve yields and expand its scope. These include the use of various catalysts like iron(III) chloride, which allows the reaction to proceed under mild conditions in water. organic-chemistry.org Microwave-assisted Paal-Knorr reactions have also been reported, often leading to shorter reaction times and improved efficiency. nih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

| 1,4-Diketone, Primary Amine/Ammonia | Neutral or weakly acidic | Substituted Pyrrole | organic-chemistry.org |

| 1-(4-Bromophenyl)-1,4-butanedione, Ammonia | Acetic Acid | This compound | clockss.org |

| 2,5-Hexanedione, Aniline | Graphene Oxide | 2,5-Dimethyl-N-phenylpyrrole | researchgate.net |

| 1,4-Dithienyl-butanone, Methylamine | Acidic | 2,5-Dithiophenyl-N-methylpyrrole | nih.gov |

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is another classical method that produces substituted pyrroles. wikipedia.org This reaction involves the condensation of an α-amino-ketone with a β-ketoester or another compound with an electron-withdrawing group alpha to a carbonyl. wikipedia.org Due to the instability and tendency of α-amino-ketones to self-condense, they are typically prepared in situ from the corresponding α-oximino-ketone by reduction with zinc in acetic acid. wikipedia.org

While highly versatile for the synthesis of polysubstituted pyrroles, the direct synthesis of this compound using the Knorr method is less straightforward than the Paal-Knorr approach. It would require the synthesis of an α-amino ketone bearing the 4-bromophenyl group, which can be challenging. However, the Knorr synthesis is particularly useful for preparing pyrroles with specific substitution patterns that are not easily accessible through other methods. wikipedia.org

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org This method provides a route to a variety of substituted pyrroles. wikipedia.org The reaction mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. Subsequent cyclization and dehydration yield the pyrrole ring. wikipedia.org

The Hantzsch synthesis has been employed for the preparation of 2-aryl pyrroles. acs.org For the synthesis of a this compound derivative, one could envision using a β-ketoester and an α-halo-4-bromophenyl ketone. The versatility of the Hantzsch synthesis allows for the preparation of pyrroles with various substituents, which can be important for applications in medicinal chemistry. wikipedia.orgthieme-connect.com Modern variations of this method include the use of non-conventional conditions to improve reaction efficiency. thieme-connect.com

| Synthesis Method | Key Reactants | Typical Product Structure | Reference |

| Paal-Knorr | 1,4-Diketone, Amine/Ammonia | 2,5-Disubstituted Pyrrole | wikipedia.orgorganic-chemistry.org |

| Knorr | α-Amino-ketone, β-Ketoester | Polysubstituted Pyrrole | wikipedia.org |

| Hantzsch | β-Ketoester, α-Haloketone, Amine/Ammonia | Substituted Pyrrole | wikipedia.org |

Targeted Synthetic Routes for this compound Analogs

More targeted synthetic strategies have been developed to access specific derivatives of this compound, particularly N-substituted analogs and those with complex substitution patterns.

Clauson-Kaas Pyrrole Synthesis for N-Substituted Bromophenyl Pyrroles

The Clauson-Kaas synthesis is a variation of the Paal-Knorr reaction that is particularly useful for the preparation of N-substituted pyrroles. rsc.org Instead of a 1,4-diketone, this method utilizes 2,5-dimethoxytetrahydrofuran (B146720) or 2,5-diethoxytetrahydrofuran (B1583660) as a synthetic equivalent. rsc.org The reaction involves the acid-catalyzed condensation of the dialkoxytetrahydrofuran with a primary amine. rsc.org

This method is highly effective for the synthesis of N-aryl and N-alkyl pyrroles. For instance, the reaction of 4-bromoaniline (B143363) with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst yields 1-(4-bromophenyl)-1H-pyrrole. rsc.org A variety of catalysts, including Lewis acids like scandium triflate and iron(III) chloride, have been employed to facilitate this transformation under milder conditions. beilstein-journals.org Greener protocols using water as a solvent or microwave assistance have also been developed to make the Clauson-Kaas synthesis more environmentally friendly. arkat-usa.orgnih.gov

| Amine | Catalyst/Solvent | Product | Reference |

| 4-Bromoaniline | Acetic Acid | 1-(4-Bromophenyl)-1H-pyrrole | rsc.org |

| Substituted Anilines | Scandium Triflate/Dioxane | N-Arylpyrroles | beilstein-journals.org |

| Various Amines | Iron(III) Chloride/Water | N-Substituted Pyrroles | organic-chemistry.org |

| Primary Amines | Microwave/Acetic Acid or Water | N-Substituted Pyrroles | arkat-usa.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including substituted pyrroles, in a single step from three or more starting materials. rsc.org Several MCRs have been developed for the synthesis of pyrrole derivatives, some of which can be adapted for the preparation of this compound analogs.

One such strategy involves a four-component reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound, an amine, and nitromethane (B149229). sharif.edu By using 4-bromobenzaldehyde (B125591) as the aldehyde component, this reaction can provide access to pyrroles bearing a 4-bromophenyl group at a substituted position. For example, the reaction of 4-chlorobenzaldehyde, ethyl acetoacetate, 4-bromoaniline, and nitromethane in the presence of ZnO nanoparticles as a catalyst has been shown to produce ethyl 1-(4-bromophenyl)-4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate. sharif.edu

Another MCR approach involves the reaction of phenacyl bromides, amines, and β-dicarbonyl compounds. scirp.org For example, the reaction of a phenacyl bromide with 4-bromoaniline and pentane-2,4-dione could potentially yield a 1-(4-bromophenyl)-substituted pyrrole. Furthermore, a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, anilines, and isocyanides has been developed to synthesize chromeno[4,3-b]pyrrol-4(1H)-ones. acs.org Using 4-bromoaniline in this reaction leads to the formation of a 1-(4-bromophenyl)-substituted fused pyrrole system. acs.org These MCR strategies highlight the modularity and efficiency of modern synthetic methods for accessing diverse pyrrole derivatives.

Catalyst-Mediated Cyclization and Coupling Reactions

The construction of the 2-arylpyrrole framework, including this compound, is frequently achieved through catalyst-mediated cyclization and cross-coupling reactions. These methods offer efficient and selective routes to the target molecule.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of the C-C bond between the pyrrole and the 4-bromophenyl moieties. researchgate.net One such approach involves the coupling of a pyrrole anion with an aryl bromide. researchgate.net For instance, a re-optimized palladium-catalyzed method for coupling ClZn(pyrrolide) with aryl bromides, including those with electron-withdrawing and electron-rich substituents, allows for the selective generation of 2-arylpyrroles. researchgate.net The optimization of reaction parameters such as temperature, reagent ratios, and catalyst loading is crucial for achieving high yields. researchgate.net

Titanium-catalyzed multicomponent reactions also provide a direct route to highly substituted pyrroles. nih.gov A [2+2+1] cycloaddition strategy, for example, can be employed to construct the pyrrole ring in a single step. nih.gov This methodology can be combined with subsequent cross-coupling reactions, such as the Suzuki coupling, in a one-pot sequence to introduce the aryl group, leading to the formation of 2-arylpyrroles. nih.gov

Furthermore, the Paal-Knorr synthesis, a classic method for pyrrole formation, can be rendered asymmetric through the use of chiral catalysts. For example, a chiral phosphoric acid can catalyze the asymmetric Paal-Knorr synthesis to produce axially chiral 2-arylpyrroles. nih.gov This highlights the potential for catalyst-mediated strategies to not only form the desired bond but also to control the stereochemistry of the final product.

Visible light-mediated, metal-free direct arylation has also emerged as a viable method. rsc.org In this approach, 1-(2-bromophenyl)-1H-pyrrole can react with aromatic alkynes under blue light irradiation in the presence of an organic dye photocatalyst like rhodamine 6G and a base to form pyrrolo[1,2-a]quinolines. rsc.org This type of reaction avoids the use of transition metal catalysts. rsc.org

The following table summarizes representative catalyst-mediated reactions for the synthesis of 2-arylpyrroles.

| Reaction Type | Catalyst System | Key Features |

| Palladium-Catalyzed Coupling | Palladium complexes with biaryl phosphane ligands | Couples pyrrole anions with aryl bromides. researchgate.net |

| Titanium-Catalyzed [2+2+1] Cycloaddition | Titanium-based catalysts | Multicomponent reaction for one-step pyrrole synthesis. nih.gov |

| Asymmetric Paal-Knorr Synthesis | Chiral Phosphoric Acid | Produces axially chiral 2-arylpyrroles. nih.gov |

| Visible Light-Mediated Direct Arylation | Rhodamine 6G (photocatalyst) | Metal-free, proceeds at room temperature. rsc.org |

Advanced Synthetic Methodologies

To address the growing demand for more efficient and environmentally benign chemical processes, advanced synthetic methodologies such as microwave-assisted synthesis and green chemistry approaches have been applied to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase product yields, and often enhance product purity compared to conventional heating methods. mdpi.comclockss.org The synthesis of various pyrrole derivatives, including those with a 4-bromophenyl substituent, has benefited from this technology. mdpi.comclockss.orgmjcce.org.mk

For instance, the synthesis of novel pyrrole-based hydrazide-hydrazones, starting from precursors that lead to the this compound core, has been successfully achieved using microwave irradiation. mdpi.commjcce.org.mk In one study, the reaction times for the synthesis of a pyrrole-based hydrazide were reduced from 96 hours under conventional reflux to a significantly shorter period with microwave heating, with yields increasing from 55-85% to 87-94%. mdpi.com Similarly, the Paal-Knorr condensation to form a precursor to a this compound derivative was completed in 55 minutes under microwave conditions, compared to 36 hours with conventional heating, with the yield increasing to 89%. researchgate.net

The Clauson-Kaas reaction, a well-established method for N-substituted pyrrole synthesis, can also be performed under microwave irradiation, often leading to improved outcomes. beilstein-journals.org Montmorillonite (B579905) K-10, a clay catalyst, has been used in conjunction with microwave irradiation for the solvent-free synthesis of substituted pyrroles, offering a green and economical approach. clockss.org This method provides moderate to excellent yields within minutes. clockss.org

The table below compares conventional and microwave-assisted synthesis for a representative pyrrole derivative.

| Synthesis Step | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Hydrazinolysis | 96 h, 55-85% | Not specified, 87-94% | mdpi.com |

| Paal-Knorr Condensation | 36 h, Not specified | 55 min, 89% | researchgate.net |

| Esterification | 24 h, Not specified | 40 min, Not specified | researchgate.net |

Green Chemistry Approaches in Pyrrole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orglucp.net In the context of pyrrole synthesis, this often involves the use of environmentally benign solvents, catalysts, and energy sources. beilstein-journals.orglucp.net

Water is an ideal green solvent, and several synthetic routes to pyrroles have been adapted to aqueous media. nih.gov For example, a three-component reaction between arylglyoxals, 1,3-diketones, and enaminoketones can be conducted in water or a water-ethanol mixture to produce polyfunctionalized pyrroles. nih.gov The use of water as a solvent not only reduces the environmental impact but can also simplify product isolation, often requiring only simple filtration. nih.gov The DABCO-promoted synthesis of substituted pyrroles from phenacyl bromides, pentane-2,4-dione, and amines is another example of a reaction that proceeds efficiently in an aqueous medium. scirp.org

Solvent-free reaction conditions represent another key green chemistry strategy. beilstein-journals.org Mechanochemical activation through ball milling, for instance, allows for the synthesis of N-substituted pyrroles using bio-sourced organic acids like citric acid as catalysts, eliminating the need for conventional solvents. lucp.net

The use of reusable and non-toxic catalysts is also a cornerstone of green synthesis. Nano-catalysts and solid acid catalysts like montmorillonite K-10 are being explored for pyrrole synthesis due to their high efficiency and ease of recovery and reuse. clockss.orglucp.net Furthermore, photochemical and electrochemical methods are emerging as sustainable alternatives for constructing substituted pyrroles, offering new reaction pathways with reduced environmental footprints. rsc.org

| Green Chemistry Approach | Example | Key Advantage | Reference |

| Use of Green Solvents | Synthesis in water or water-ethanol mixtures. | Reduced toxicity and simplified workup. | nih.gov |

| Solvent-Free Conditions | Ball milling with a solid organic acid catalyst. | Elimination of volatile organic compounds. | lucp.net |

| Green Catalysts | Use of nano-catalysts or montmorillonite K-10. | Reusability and reduced waste. | clockss.orglucp.net |

| Alternative Energy Sources | Photochemical and electrochemical synthesis. | Enabling new, sustainable reaction pathways. | rsc.org |

Regioselective Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further functionalization is often required to access a wider range of derivatives with specific properties. Regioselectivity—the control of where on the molecule the new functional group is introduced—is a critical aspect of these transformations.

The pyrrole ring itself offers multiple sites for electrophilic substitution, and the directing effects of the existing substituents play a crucial role in determining the outcome. The nitrogen atom can also be a site for functionalization. The 4-bromophenyl group provides a handle for cross-coupling reactions, allowing for the introduction of a diverse array of substituents at the para-position of the phenyl ring.

For instance, the catalytic asymmetric Suzuki-Miyaura cross-coupling can be used to synthesize axially chiral 2-arylpyrroles, demonstrating a high degree of regioselectivity and stereocontrol. researchgate.net Derivatization of the pyrrole nitrogen is a common strategy. The Clauson-Kaas synthesis, for example, directly installs a substituent on the nitrogen atom during the ring-forming step. rsc.org

The functionalization can also be directed to other positions of the pyrrole ring. For example, a catalytic process involving a Friedel-Crafts alkylative desymmetrization can lead to the synthesis of 3-arylpyrroles. acs.org Furthermore, novel regioselective methods have been developed for the mono- and difunctionalization of alkyl groups attached to 1-phenylpyrroles using different organometallic reagents. researchgate.net

The synthesis of axially chiral arylpyrroles can be achieved through various strategies, including the derivatization of pre-existing pyrrole structures. nih.gov For example, a copper-catalyzed reaction of yne-allylic esters with aryl amines can provide access to three different classes of axially chiral arylpyrroles. nih.gov This highlights the versatility of catalytic systems in controlling the regioselectivity of the derivatization process.

Molecular Structure, Conformation, and Intermolecular Interactions

X-ray Crystallography Studies of 2-(4-Bromophenyl)-1H-pyrrole Derivatives

X-ray diffraction studies on single crystals of various this compound derivatives have provided precise data on bond lengths, angles, and the spatial arrangement of molecules. These studies are fundamental to understanding the structure-property relationships of these materials.

A notable example is the derivative 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole), which has been synthesized and characterized crystallographically. researchgate.netiucr.org The crystal data for this and another complex derivative are summarized below.

Table 1: Selected Crystal Data for this compound Derivatives

| Parameter | 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) researchgate.net | Ethyl 2-(2-{1-[N-(4-bromophenyl)-...]-2-oxoethyl}-1H-pyrrol-1-yl)acetate nih.gov |

|---|---|---|

| Chemical Formula | C₁₅H₁₃BrN₂ | C₂₈H₃₀BrN₃O₅ |

| Formula Weight (g/mol) | 301.18 | 568.46 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 5.8132 (8) | 11.656 (3) |

| b (Å) | 19.763 (2) | 17.997 (5) |

| c (Å) | 11.656 (1) | 13.463 (4) |

| β (°) | 96.85 (1) | 97.351 (3) |

| Volume (ų) | 1329.6 (3) | 2801.0 (14) |

| Z | 4 | 4 |

| Temperature (K) | 299 | 120 |

The arrangement of molecules within a crystal lattice, known as crystal packing, is determined by the drive to maximize stabilizing intermolecular interactions. In the crystal structure of 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole), molecules are linked through a network of non-covalent interactions to form layers parallel to the (101) crystallographic plane. researchgate.net These layers are further interconnected to build a stable three-dimensional structure. researchgate.netresearchgate.net

Similarly, the crystal packing of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate features molecules linked into slabs that are parallel to the (10-1) plane. nih.gov In the case of 3-(4-bromophenyl)-2-nitroso-5-phenyl-1H-pyrrole, cooperative hydrogen bonds and halogen interactions result in a two-dimensional layered structure with significant interstitial voids. iucr.orgresearchgate.net

Hydrogen bonding plays a critical role in defining the supramolecular architecture of many organic compounds. In derivatives of this compound that contain suitable acceptor atoms like oxygen, both intra- and intermolecular hydrogen bonds are observed.

Table 2: Hydrogen Bond Geometry (Å, °) in a this compound Derivative nih.gov

| D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | <(DHA) |

|---|---|---|---|---|

| N2—H2N⋯O1 (intramolecular) | 0.93 | 2.57 | 3.199 (3) | 148 |

| C8—H8B⋯O4 (intermolecular) | 0.96 | 2.55 | 3.432 (3) | 154 |

| C17—H17⋯O3 (intermolecular) | 0.93 | 2.34 | 3.269 (3) | 176 |

D = donor atom, A = acceptor atom

Weak non-covalent interactions involving π-systems are crucial for the stability of many crystal structures. The C—H⋯π interaction, where a C-H bond points towards the face of an aromatic ring, is a recognized structure-directing force. rsc.orgmdpi.com In the crystal of 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole), molecules are linked into layers via N—H⋯π and C—H⋯π interactions. researchgate.netiucr.org

Furthermore, halogen atoms, particularly bromine, can participate in stabilizing interactions with π-systems. The C—Br⋯π interaction is an attractive force that contributes to molecular recognition and crystal packing. nih.gov This interaction is observed in the structure of 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole), where it serves to link the molecular layers together, forming the final three-dimensional assembly. researchgate.netiucr.org In another derivative, C—H⋯π interactions also contribute to the formation of molecular slabs. nih.gov

Table 3: C—H⋯π and C—Br⋯π Interaction Geometry (Å, °) in Derivatives

| Compound | Interaction | D—H/X⋯Cg | d(H/X⋯Cg) | <(DHA/XHA) | Symmetry Code |

|---|---|---|---|---|---|

| 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) researchgate.netiucr.org | N1—H1A⋯Cg2 | 2.73 | 142 | x, y, z | |

| 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) researchgate.netiucr.org | C10—H10⋯Cg3 | 2.88 | 133 | -x+1/2, y+1/2, -z+3/2 | |

| 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) researchgate.netiucr.org | C1—Br1⋯Cg1 | 3.593 (3) | 143.9 (1) | x-1/2, -y+3/2, z-1/2 | |

| Ethyl 2-(2-{1-[N-(4-bromophenyl)...]-2-oxoethyl}-1H-pyrrol-1-yl)acetate nih.gov | C7—H7A⋯Cg1 | 2.86 | 151 | -x+1, y-1/2, -z+3/2 |

Cg refers to the centroid of a specified ring system.

The stacking of aromatic rings is a common feature in the crystal structures of planar molecules. These interactions, driven by a combination of electrostatic and van der Waals forces, contribute significantly to crystal stability. In the crystal structure of 3-(4-bromophenyl)-2-nitroso-5-phenyl-1H-pyrrole, the two-dimensional layers formed by hydrogen and halogen bonds are held together by π-π interactions. iucr.org Similarly, the packing of 2-amino-1-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester involves π-π stacking interactions that link molecules along the crystallographic b-axis. nih.gov Studies of other bromobenzene-containing systems have also highlighted the importance of π-stacking as a key binding motif. marquette.edu

Conformational Analysis of Molecular Components

In the solid state, 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) adopts a conformation where the two pyrrole (B145914) rings are significantly twisted relative to each other and to the central bromophenyl ring. researchgate.netiucr.org A different derivative, ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate, also shows substantial twists between its various ring systems. nih.gov The specific values for these dihedral angles, determined by X-ray crystallography, provide a quantitative measure of the molecular conformation in the crystalline phase.

Table 4: Selected Torsional (Dihedral) Angles (°) in this compound Derivatives

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

|---|---|---|---|

| 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) researchgate.netiucr.org | Pyrrole (N1/C8–C11) | Pyrrole (N2/C12–C15) | 85.0 (3) |

| 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) researchgate.netiucr.org | Pyrrole (N1/C8–C11) | 4-Bromophenyl (C2–C7) | 71.4 (2) |

| 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) researchgate.netiucr.org | Pyrrole (N2/C12–C15) | 4-Bromophenyl (C2–C7) | 69.5 (2) |

| Ethyl 2-(2-{1-[N-(4-bromophenyl)...]-2-oxoethyl}-1H-pyrrol-1-yl)acetate nih.gov | 4-Bromophenyl | Pyrrole | 48.05 (12) |

| Ethyl 2-(2-{1-[N-(4-bromophenyl)...]-2-oxoethyl}-1H-pyrrol-1-yl)acetate nih.gov | Phenyl | Pyrrole | 77.45 (14) |

| Ethyl 2-(2-{1-[N-(4-bromophenyl)...]-2-oxoethyl}-1H-pyrrol-1-yl)acetate nih.gov | 4-Bromophenyl | Phenyl | 56.25 (12) |

Electronic Structure and Reactivity Profiling Computational and Theoretical Studies

Quantum Chemical Calculation Methodologies

The accuracy of theoretical predictions is highly dependent on the chosen computational methodology. The selection of an appropriate theory level and basis set is crucial for obtaining reliable results that correlate well with experimental data.

Density Functional Theory (DFT) has become a primary tool for quantum chemical calculations on medium to large-sized molecules due to its favorable balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used methods. It incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals, providing robust results for a wide range of chemical systems.

For a more accurate description of long-range interactions, charge-transfer excitations, and electronic spectra, range-separated functionals like CAM-B3LYP (Coulomb-attenuating method B3LYP) are often employed. This functional systematically improves the long-range part of the exchange interaction, which can be critical for molecules with extended π-systems, such as 2-(4-Bromophenyl)-1H-pyrrole. Theoretical studies on similar aromatic and heterocyclic compounds frequently utilize both B3LYP and CAM-B3LYP to provide a comprehensive understanding of their electronic properties.

The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is as important as the choice of the DFT functional. For molecules containing heavier elements like bromine, it is essential to use basis sets that can adequately describe the electron distribution, including polarization and diffuse functions.

Commonly used basis sets in studies of related compounds include Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p). The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of the electron density. The "++" in 6-311++G(d,p) signifies the inclusion of diffuse functions on both heavy and hydrogen atoms, which are important for describing anions and weak, non-covalent interactions. The selection of the basis set is often a compromise between desired accuracy and computational feasibility.

Molecular Geometry Optimization and Parameters

Before analyzing electronic properties, the molecule's geometry must be optimized to find its most stable, lowest-energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, the key geometrical parameters include bond lengths, bond angles, and dihedral angles, particularly the angle between the pyrrole (B145914) and phenyl rings.

Computational studies on analogous 2-phenylpyrrole systems reveal that the molecule is not perfectly planar. The dihedral angle between the two rings is a result of the steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogen at the 3-position of the pyrrole ring, balanced against the electronic stabilization gained from π-conjugation between the rings. The optimized geometry provides the foundation for all subsequent electronic structure calculations.

Below is a table of hypothetical, yet representative, optimized geometrical parameters for this compound, calculated at the B3LYP/6-31G(d,p) level of theory, based on data from similar structures.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C-Br | 1.910 |

| N-H | 1.012 | |

| C(pyrrole)-C(phenyl) | 1.485 | |

| Bond Angles | C-C-Br | 119.8 |

| C-N-C (pyrrole) | 109.5 | |

| Dihedral Angle | C(pyrrole)-C(pyrrole)-C(phenyl)-C(phenyl) | 25.0 |

This table presents illustrative data based on computational chemistry principles for similar molecules and should be considered representative.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and distribution of these orbitals determine a molecule's ability to act as an electron donor or acceptor.

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation, making the molecule more susceptible to electrophilic attack. In this compound, the HOMO is expected to be a π-orbital with significant electron density located on the electron-rich pyrrole ring. The phenyl ring and the bromine atom can also contribute to the HOMO, influencing its energy and localization.

The LUMO is the innermost orbital without electrons and signifies the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater ease of accepting electrons, making the molecule more prone to nucleophilic attack. For this compound, the LUMO is anticipated to be a π*-antibonding orbital. Its electron density is likely distributed over both the pyrrole and the bromophenyl rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The following table provides hypothetical energy values for the frontier orbitals of this compound, which are consistent with values obtained for structurally related compounds in computational studies.

| Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 4.90 |

This table presents illustrative data based on computational chemistry principles for similar molecules and should be considered representative.

HOMO-LUMO Energy Gap and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A large energy gap generally corresponds to high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The analysis would reveal the energy values (typically in electron volts, eV) of these frontier orbitals and the nature of the electronic transitions, which are often π-π* transitions in conjugated systems like this one.

Electron Density Distribution and Charge Transfer Properties

Analysis of the HOMO and LUMO electron density distributions would show where electronic charge is concentrated. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO might be distributed across the phenylpyrrole system. This distribution governs the molecule's ability to donate or accept electrons and indicates the pathways for intramolecular charge transfer (ICT) upon electronic excitation.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyrrole ring and the bromine atom, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the N-H proton, highlighting it as a site for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule. This provides insight into intramolecular charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability. The analysis quantifies the stabilization energy (E(2)) associated with these interactions, such as the delocalization of lone pair electrons from the nitrogen or bromine atoms into anti-bonding orbitals of the ring systems.

Global Reactivity Descriptors

Ionization Potential and Electron Affinity

Based on Koopmans' theorem, the ionization potential (I), the energy required to remove an electron, can be approximated as the negative of the HOMO energy (I ≈ -E HOMO). The electron affinity (A), the energy released when an electron is added, can be approximated as the negative of the LUMO energy (A ≈ -E LUMO). These values indicate the molecule's tendency to undergo oxidation or reduction.

Molecular Hardness, Softness, and Electronegativity

From the ionization potential and electron affinity, further descriptors can be calculated:

Absolute Electronegativity (χ): Represents the molecule's ability to attract electrons (χ = (I + A)/2).

Absolute Hardness (η): Measures the resistance to change in its electron distribution (η = (I - A)/2). A "hard" molecule has a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily the electronic structure can be modified. A "soft" molecule has a small HOMO-LUMO gap and is generally more reactive.

Without specific computational results for this compound, the data tables for these properties remain unpopulated.

Electrophilicity Index

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

In a study on hydrazone derivatives of a similar pyrrole core, the electrophilicity index was used to characterize the reactivity of the synthesized compounds. nih.gov For two notable antioxidant compounds, ethyl 5-(4-bromophenyl)-1-(2-(2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazine-yl)-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate (7d) and ethyl 5-(4-bromophenyl)-1-(3-(2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazine-yl)-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate (8d) , the electrophilicity indices were calculated to be 2.07 eV and 1.99 eV, respectively. nih.gov These values suggest a moderate electrophilic character, which can be relevant in understanding their interaction with biological nucleophiles. nih.gov

Table 1: Calculated Global Reactivity Descriptors for Related Pyrrole Derivatives

| Compound | HOMO (a.u.) | LUMO (a.u.) | Electronegativity (χ) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|---|

| 7d | -0.20 | -0.07 | 4.49 | 4.35 | 2.07 |

| 8d | -0.21 | -0.07 | 4.54 | 4.62 | 1.99 |

Data sourced from a study on new hydrazones on SH-SY5Y neuroblastoma cell lines. nih.gov

Electronic Absorption Spectra Calculations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. science.gov It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally in UV-Vis spectroscopy.

Theoretical calculations on various pyrrole-based compounds have demonstrated good agreement between TD-DFT predictions and experimental data. mdpi.comlabxing.com For instance, in a study of diketopyrrolopyrrole (DPP) derivatives, TD-DFT calculations helped to elucidate the nature of the electronic transitions, identifying them as intramolecular charge transfer (ICT) processes. labxing.com For a related compound, 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, DFT calculations were also employed to understand its electronic properties. researchgate.net

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its hyperpolarizability. Computational methods are frequently used to predict the NLO properties of organic molecules.

Studies on various pyrrole-containing systems have highlighted their potential as NLO materials. nih.gov For example, the NLO properties of chalcone (B49325) derivatives, which share some structural similarities with the title compound, have been investigated theoretically. acs.org The calculations typically involve determining the first-order hyperpolarizability (β), a key parameter for second-order NLO effects. High β values are often associated with molecules possessing a significant intramolecular charge transfer character. acs.org For a series of chalcone derivatives, it was found that their first-order hyperpolarizability was greater than that of urea, a standard reference material for NLO properties. acs.org While specific NLO calculations for this compound were not found, its donor-acceptor-like structure (with the pyrrole as a potential donor and the bromophenyl group as an acceptor) suggests it could exhibit NLO behavior.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. sumitomo-chem.co.jpsmu.edu This allows for a detailed understanding of the reaction pathways and the factors that control them.

For reactions involving the synthesis of pyrrole derivatives, computational studies have been employed to elucidate the mechanisms. For example, a quantum chemical study on the synthesis of pyrrolidinedione derivatives detailed the energetics of each step, including Michael addition and cyclization. rsc.org The study calculated the energy barriers for each elementary step, providing a comprehensive picture of the reaction mechanism. rsc.org

In the context of synthesizing molecules containing the 2-(4-bromophenyl) moiety, computational studies have been used to understand reaction mechanisms like the Suzuki coupling. sumitomo-chem.co.jp While a specific computational study on the synthesis mechanism of this compound was not identified in the search results, the general approach would involve using DFT to model the reactants, products, and all conceivable intermediates and transition states along the reaction pathway. This would allow for the determination of the most favorable reaction mechanism.

Spectroscopic Characterization Techniques Advanced Applications

Vibrational Spectroscopy (FT-IR, FT-Raman)

Functional Group Identification and Band Assignments

The FT-IR and FT-Raman spectra of 2-(4-Bromophenyl)-1H-pyrrole exhibit characteristic absorption bands that can be assigned to specific vibrational modes within the molecule.

The N-H stretching vibration of the pyrrole (B145914) ring is a key indicator. In the infrared spectrum, this typically appears as a broad peak in the region of 3224-3089 cm⁻¹. researchgate.net For pyrrole derivatives, the N-H stretching band can be observed around 3469 cm⁻¹ in the FTIR spectrum. mdpi.com

The aromatic C-H stretching vibrations from both the phenyl and pyrrole rings are generally observed in the 3100-3000 cm⁻¹ region. derpharmachemica.comvscht.cz Specifically, aromatic C-H stretches can give rise to multiple bands between 3100-3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the aromatic rings are typically found in the 1625–1430 cm⁻¹ range. derpharmachemica.com For instance, experimental C=C stretching modes have been observed at 1597 and 1552 cm⁻¹. derpharmachemica.com

The C-N stretching vibrations within the pyrrole ring are also identifiable. These bands are often seen in the range of 1198 cm⁻¹ to 952 cm⁻¹. researchgate.net A related compound, 2-(4-Bromophenyl)-1H-benzimidazole, shows a C-N stretching band at 1125.7 cm⁻¹. researchgate.net

The C-Br stretching vibration is another important diagnostic peak. This band is typically observed at lower wavenumbers, for example, at 692.8 cm⁻¹ in a similar brominated benzimidazole (B57391) derivative. researchgate.net

Below is an interactive data table summarizing the characteristic vibrational frequencies for this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| N-H Stretch (Pyrrole) | 3089 - 3469 | researchgate.netmdpi.com |

| Aromatic C-H Stretch | 3000 - 3100 | derpharmachemica.comvscht.cz |

| C=C Stretch (Aromatic) | 1430 - 1625 | derpharmachemica.com |

| C-N Stretch (Pyrrole) | 952 - 1198 | researchgate.net |

| C-Br Stretch | ~693 | researchgate.net |

Comparative Analysis with Theoretical Vibrational Frequencies

To further validate the experimental spectroscopic data, theoretical calculations, often using Density Functional Theory (DFT), are employed. nih.gov These computational methods calculate the optimized molecular geometry and predict the vibrational frequencies. nih.govnih.gov

A strong correlation between the experimental and theoretically calculated vibrational frequencies lends confidence to the structural assignment. derpharmachemica.comsci-hub.se For instance, in a study on a related molecule, the C-H out-of-plane bending vibrations observed experimentally at 759 and 831 cm⁻¹ showed good agreement with the theoretically calculated values of 764 and 813 cm⁻¹. derpharmachemica.com Similarly, the C=C stretching modes observed experimentally at 1597 and 1552 cm⁻¹ were in good agreement with the DFT calculated values of 1580 and 1564 cm⁻¹. derpharmachemica.com

It is common practice to scale the calculated frequencies to better match the experimental values, accounting for the approximations inherent in the theoretical models. cellmolbiol.org The potential energy distribution (PED) analysis is also used to provide a detailed assignment of the vibrational modes. nih.gov This comparative approach between experimental and theoretical data is a powerful tool for the comprehensive vibrational analysis of molecules like this compound. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic connectivity and chemical environment of nuclei within a molecule.

¹H-NMR for Proton Environment Analysis

The ¹H-NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. libretexts.org

Protons attached to aromatic rings typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org The protons on the pyrrole ring will also appear in this region, with their exact chemical shifts influenced by the electron-withdrawing or -donating nature of the substituents. For the parent pyrrole molecule, the protons appear at approximately 6.2, 6.7, and 8.1 ppm. chemicalbook.com The N-H proton of the pyrrole ring is also a characteristic signal, often appearing as a broad singlet. mdpi.com

The protons on the 4-bromophenyl group will exhibit a characteristic splitting pattern, typically an AA'BB' system, due to the symmetry of the para-substituted ring. The proximity to the electronegative bromine atom will deshield the adjacent protons, causing them to appear at a lower field. libretexts.org

An interactive data table of expected ¹H-NMR chemical shifts for this compound is provided below.

| Proton Type | Expected Chemical Shift (δ, ppm) | References |

| Pyrrole N-H | Variable, often broad | mdpi.com |

| Pyrrole C-H | 6.2 - 8.1 | chemicalbook.com |

| Bromophenyl C-H | 6.5 - 8.0 | libretexts.org |

¹³C-NMR for Carbon Skeleton Elucidation

¹³C-NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal in the spectrum. libretexts.org

Aromatic and heteroaromatic carbons typically resonate in the range of 110-150 ppm. bhu.ac.in The carbon atoms of the pyrrole ring and the bromophenyl ring will fall within this region. The carbon atom attached to the bromine (C-Br) will be significantly influenced by the heavy atom effect. Carbonyl carbons, if present, would appear much further downfield, typically between 170-220 ppm. libretexts.org

The chemical shifts of the carbon atoms in the bromophenyl ring will be affected by the bromine substituent. The carbon directly bonded to the bromine will have its chemical shift influenced by electronegativity and heavy atom effects.

An interactive data table summarizing the typical ¹³C-NMR chemical shift ranges for the different carbon environments in this compound is presented below.

| Carbon Type | Expected Chemical Shift (δ, ppm) | References |

| Aromatic/Pyrrole Carbons | 110 - 150 | bhu.ac.in |

| Carbonyl Carbons (for reference) | 170 - 220 | libretexts.orgcompoundchem.com |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D-NMR)

The HSQC experiment correlates the chemical shifts of protons directly bonded to carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. columbia.edu The HMBC experiment, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different parts of the molecule, such as the link between the pyrrole and bromophenyl rings. The analysis of these 2D NMR spectra provides conclusive evidence for the proposed structure of this compound. amazonaws.commdpi.com

UV-Visible Spectroscopy for Electronic Absorption Properties

UV-Visible spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. matanginicollege.ac.in The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. matanginicollege.ac.in The resulting spectrum provides information about the electronic structure of the compound. ubbcluj.ro

For compounds like this compound, which contain chromophores—parts of the molecule that absorb light—UV-Visible spectroscopy can reveal key electronic properties. The pyrrole and bromophenyl groups constitute a conjugated system, leading to characteristic π → π* and n → π* transitions. matanginicollege.ac.in The position (λmax) and intensity (molar absorptivity, εmax) of the absorption bands are sensitive to the molecular environment and conjugation length. matanginicollege.ac.in

Studies on similar pyrrole-containing compounds have shown that the electronic absorption spectra are influenced by the solvent polarity and the nature of substituents. For instance, increasing the conjugation length in a molecule generally leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength, and an increase in the intensity of the absorption. matanginicollege.ac.in In related pyrimidine (B1678525) derivatives, a change from a nonpolar solvent like toluene (B28343) to a more polar one like chloroform (B151607) can cause a significant redshift in the absorption maximum. beilstein-journals.org For example, 2-amino-4,6-di(4-bromophenyl)pyrimidine shows a bathochromic shift from 340 nm in toluene to 362 nm in chloroform. beilstein-journals.org

Table 1: Illustrative UV-Visible Absorption Data for Related Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| 2-amino-4,6-di(4-bromophenyl)pyrimidine | Toluene | 340 | Not Specified |

| 2-amino-4,6-di(4-bromophenyl)pyrimidine | Chloroform | 362 | Not Specified |

| 2-(1H-pyrrol-1-yl)pyrimidine derivative 8a | Chloroform | 280-450, 535 | Not Specified |

| 2-(1H-pyrrol-1-yl)pyrimidine derivative 8b | Chloroform | 280-450, 540 | Not Specified |

| Biphenyl | Not Specified | 250 | 19000 |

| 2-Methylbiphenyl | Not Specified | 237 | 10250 |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgcnrs.fr The method is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted photoelectrons is measured, which is characteristic of the element from which they originated. covalentmetrology.com

For this compound, XPS analysis can confirm the presence of carbon, nitrogen, and bromine. High-resolution scans of the individual elemental peaks can provide information about their chemical bonding environments. For example, the C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical states, such as C-C, C-H, C-N, and C-Br bonds. Similarly, the N 1s spectrum would provide information about the chemical state of the nitrogen atom in the pyrrole ring. The Br 3d spectrum would confirm the presence and chemical state of the bromine atom.

The binding energy of the photoelectrons is a key parameter in XPS and is sensitive to the chemical environment of the atom. cnrs.fr This "chemical shift" allows for the differentiation between various oxidation states and functional groups. cnrs.fr For instance, in a study of a molybdenum-based oxide catalyst, XPS was used to identify and quantify the different oxidation states of molybdenum (Mo6+, Mo5+, and Mo4+) at the surface. cnrs.fr

Table 2: Expected Core-Level Binding Energies for Elements in this compound

| Element | Core Level | Typical Binding Energy Range (eV) |

|---|---|---|

| Carbon | C 1s | 284 - 288 |

| Nitrogen | N 1s | 398 - 402 |

| Bromine | Br 3d | 68 - 70 |

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Analysis

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgoxinst.com It relies on the interaction of an electron beam with the sample, which excites electrons in the atoms. thermofisher.com When an electron from an inner shell is ejected, an electron from a higher energy shell fills the vacancy, and the excess energy is released as an X-ray. wikipedia.org Each element has a unique set of characteristic X-ray energies, allowing for the identification of the elements present in the sample. wikipedia.orgoxinst.com

In the context of this compound, EDS analysis would be used to confirm the elemental composition, specifically the presence of carbon, nitrogen, and bromine. This technique is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to provide elemental maps of a sample's surface, showing the spatial distribution of each element. thermofisher.com While EDS provides qualitative and quantitative elemental information, it does not typically provide information about the chemical bonding states of the elements, which is a key feature of XPS. wikipedia.org The detection limits for EDS are typically in the range of 0.1% by weight. thermofisher.com

Table 3: Expected EDS Signals for this compound

| Element | Characteristic X-ray Line |

|---|---|

| Carbon | Kα |

| Nitrogen | Kα |

| Bromine | Lα |

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. frontiersin.org This technique partitions the crystal electron density into molecular fragments, allowing for the generation of a surface that represents the boundary of a molecule in the crystalline environment. The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts.

In related structures, Hirshfeld analysis has been used to identify various interactions. For example, in a study of a brominated tetrahydroquinoline derivative, N—H⋯O, C—H⋯O, C—H⋯F, and C—H⋯Br hydrogen bonds, as well as C—H⋯π interactions, were identified and quantified. nih.gov The fingerprint plots of a different compound, isomaleimide 4, showed that C∙∙∙H/H∙∙∙C (26.2%), H···H (25.4%), O∙∙∙H/H∙∙∙O (13%), and Br∙∙∙H/H∙∙∙Br (9.2%) were the most significant interactions. frontiersin.org

Table 4: Common Intermolecular Interactions Investigated by Hirshfeld Surface Analysis

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds (e.g., N-H···X, C-H···X) | Strong directional interactions involving a hydrogen atom and an electronegative atom. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| van der Waals forces | Weak, non-directional forces between molecules. |

| Halogen Bonds (e.g., C-Br···X) | Noncovalent interaction involving a halogen atom as an electrophilic species. |

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Structure

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline properties of a bulk material. libretexts.org When a powdered sample is irradiated with X-rays, the randomly oriented crystallites diffract the X-rays at specific angles according to Bragg's Law (nλ = 2d sinθ). anton-paar.com The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ) and is unique to the crystalline phase of the material. libretexts.org

For this compound, PXRD would be used to confirm the crystallinity of a synthesized powder sample and to identify its crystal phase. The positions and intensities of the diffraction peaks provide a fingerprint of the crystal structure. creative-biostructure.com This technique is essential for quality control, as it can be used to identify different polymorphs (different crystal structures of the same compound), which can have different physical properties. creative-biostructure.com Furthermore, analysis of the peak shapes can provide information about the crystallite size and strain within the material. libretexts.org

Table 5: Information Obtainable from PXRD Analysis

| Parameter | Description |

|---|---|

| Peak Position (2θ) | Related to the d-spacing between crystal lattice planes, used for phase identification. |

| Peak Intensity | Related to the arrangement of atoms within the crystal lattice. |

| Peak Width | Can be used to estimate the average crystallite size using the Scherrer equation. |

| Background Signal | Provides information about the presence of amorphous content in the sample. |

Mechanistic Aspects of Chemical Reactions and Derivatization

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). pearson.com The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, increasing its electron density and facilitating electrophilic attack. pearson.com

In unsubstituted pyrrole, electrophilic aromatic substitution preferentially occurs at the C2 or C5 positions (the α-positions) rather than the C3 or C4 positions (the β-positions). onlineorganicchemistrytutor.comyoutube.com This regioselectivity is dictated by the relative stability of the cationic intermediate (also known as the sigma complex or arenium ion) formed during the reaction.

When an electrophile attacks at the C2 position, the positive charge on the resulting intermediate can be delocalized over three atoms, including the nitrogen atom, through three resonance structures. stackexchange.comyoutube.com In contrast, attack at the C3 position results in an intermediate where the positive charge is delocalized over only two carbon atoms. stackexchange.comyoutube.com The greater delocalization of the positive charge in the C2-attack intermediate makes it more stable, thus lowering the activation energy for its formation. stackexchange.com Consequently, the reaction proceeds faster through the C2-substitution pathway.

For 2-(4-Bromophenyl)-1H-pyrrole, the C2 position is already occupied. Therefore, electrophilic attack is expected to be directed primarily to the other vacant α-position, C5. Attack at the C3 and C4 positions remains less favorable.

| Position of Electrophilic Attack | Number of Resonance Structures for Cationic Intermediate | Relative Stability of Intermediate | Favored Pathway |

|---|---|---|---|

| C2 (α-position) | 3 | More Stable | Yes |

| C3 (β-position) | 2 | Less Stable | No |

Despite this deactivating influence, the pyrrole ring remains a highly activated system. Therefore, electrophilic substitution on the pyrrole moiety of this compound is still feasible, albeit likely requiring slightly stronger conditions than for unsubstituted pyrrole. The primary directive effect remains the inherent preference for substitution at the available α-position (C5).

Cycloaddition Reactions of Pyrrole Moiety

The aromatic nature of the pyrrole ring generally makes it a reluctant participant in cycloaddition reactions, as these reactions would lead to a loss of aromatic stabilization in the product. ucla.edu Nevertheless, under certain conditions or with specific modifications, the pyrrole moiety can undergo various types of cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orglibretexts.org Simple pyrroles are generally poor dienes because the reaction disrupts their aromaticity. ucla.edu However, the reaction can be facilitated by the presence of electron-withdrawing groups on the pyrrole nitrogen, which reduces the aromatic character of the ring. ucla.edu Intramolecular Diels-Alder reactions of pyrrole derivatives have also been reported, benefiting from entropic advantages. ucla.edu For this compound, participation as a diene in a Diels-Alder reaction would be challenging but could potentially occur with highly reactive dienophiles under forcing conditions (e.g., high pressure or Lewis acid catalysis). ucla.edu

[2+2] cycloaddition reactions involve the combination of two alkene components to form a four-membered cyclobutane (B1203170) ring. libretexts.org For pyrroles, these reactions are typically photochemical [2+2] cycloadditions, requiring irradiation with UV light. libretexts.orglibretexts.org The pyrrole double bonds can react with alkenes to form bicyclic products.

[2+1] cycloadditions involve the addition of a carbene or a nitrene to a double bond to form a three-membered ring. nsf.gov In the context of this compound, the most relevant example of a [2+1] cycloaddition is the initial step in its reaction with carbenes, as discussed below.

The Ciamician–Dennstedt rearrangement is a classic reaction of pyrrole that involves ring expansion to a pyridine (B92270) derivative. chemistry-online.com The reaction proceeds by heating pyrrole with chloroform (B151607) or other haloforms in the presence of a strong base. chemistry-online.com This generates a dichlorocarbene (B158193) (:CCl₂) in situ.

The mechanism involves the following key steps:

[2+1] Cycloaddition : The electrophilic dichlorocarbene adds to one of the double bonds of the pyrrole ring to form an unstable dihalocyclopropane intermediate.

Ring Opening : This intermediate undergoes an electrocyclic ring-opening.

Rearrangement and Aromatization : The resulting species rearranges and eliminates HCl to form a 3-halopyridine.

In the case of this compound, the initial addition of dichlorocarbene could occur at either the C2-C3 or C4-C5 double bond. The presence of the bulky and electron-withdrawing 4-bromophenyl group at C2 would likely influence the regioselectivity of this addition due to steric and electronic factors. nih.gov Modern variations of this reaction utilize α-chlorodiazirines as carbene precursors, which can lead to a broader range of substituted pyridines with improved yields and selectivities, avoiding some limitations of the traditional haloform-based method. nsf.govnih.govorganic-chemistry.org

| Reaction Type | Electron Count | Typical Product Ring Size | Applicability to this compound |

|---|---|---|---|

| Diels-Alder | [4+2] | 6-membered | Reluctant, requires forcing conditions or activation |

| Photochemical Cycloaddition | [2+2] | 4-membered | Feasible with alkenes under UV irradiation |

| Carbene Addition | [2+1] | 3-membered (intermediate) | Key step in Ciamician–Dennstedt ring expansion |

Reactions Involving the Bromine Substituent

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The Carbon-Bromine (C-Br) bond in this compound is a key handle for molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for forming new carbon-carbon bonds. digitellinc.comnih.gov This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: nih.govnih.gov

Oxidative Addition: The active Palladium(0) catalyst inserts into the C-Br bond of this compound. This step forms a new organopalladium(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer and replacing the bromide ligand on the palladium center. organic-chemistry.orgnih.gov

Reductive Elimination: The two organic groups on the palladium center (the 4-(1H-pyrrol-2-yl)phenyl group and the group from the boronic acid) couple and are eliminated from the metal center. This step forms the final product and regenerates the active Palladium(0) catalyst, allowing the cycle to continue. nih.gov

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents—including alkyl, alkenyl, alkynyl, and (hetero)aryl groups—at the 4-position of the phenyl ring, making it a cornerstone in the synthesis of complex pyrrole-containing molecules. nih.govmdpi.com

| Component | Examples | Function in Suzuki-Miyaura Coupling |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., P(t-Bu)₃, PCy₃) | Catalyzes the C-C bond formation through a Pd(0)/Pd(II) cycle. nih.gov |

| Organoboron Reagent | Arylboronic acids (Ar-B(OH)₂), Alkylboronic esters, Potassium trifluoroborates (R-BF₃K) | Source of the organic group to be coupled with the aryl bromide. organic-chemistry.org |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the boronic acid for transmetalation by forming a boronate species. organic-chemistry.org |

| Solvent | Toluene (B28343), Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with water | Solubilizes reactants and facilitates the reaction. Aqueous mixtures are common. researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Potential on the Bromophenyl Ring

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. youtube.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to activate the ring towards nucleophilic attack and to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. masterorganicchemistry.com

In the case of this compound, the pyrrole ring is attached at the para position relative to the bromine atom. The pyrrole moiety is an electron-rich five-membered heterocycle and generally acts as an electron-donating group. researchgate.net This electron-donating nature deactivates the phenyl ring towards nucleophilic attack, making a standard SNAr reaction highly unfavorable. The pyrrole ring would destabilize the negatively charged intermediate required for the addition-elimination mechanism. Consequently, direct displacement of the bromine atom by common nucleophiles under typical SNAr conditions is not a viable synthetic pathway for this compound.

| Substituent Group | Electronic Effect | Influence on SNAr Reactivity |

|---|---|---|

| Nitro (-NO₂) | Strongly Electron-Withdrawing (Activating) | Strongly activates the ring for SNAr by stabilizing the Meisenheimer complex. libretexts.org |

| Cyano (-CN) | Electron-Withdrawing (Activating) | Activates the ring for SNAr. |

| Carbonyl (-C=O) | Electron-Withdrawing (Activating) | Activates the ring for SNAr. |

| 1H-pyrrol-2-yl | Electron-Donating (Deactivating) | Deactivates the ring for SNAr by destabilizing the negatively charged intermediate. |

| Amino (-NH₂) | Strongly Electron-Donating (Deactivating) | Strongly deactivates the ring for SNAr. |

Alternative mechanisms for nucleophilic substitution on unactivated aryl halides, such as the elimination-addition (benzyne) mechanism, require extremely strong basic conditions (e.g., NaNH₂) and are generally not selective, potentially leading to a mixture of products. youtube.com

Oxidation and Reduction Pathways of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic heterocycle, which makes it susceptible to oxidation but relatively resistant to reduction. wikipedia.org Its reactivity is distinct from that of benzene and is influenced by the phenyl substituent.

Oxidation:

Due to its high electron density, the pyrrole ring is easily oxidized by various oxidizing agents. researchgate.net The outcome of the oxidation is highly dependent on the reagent, reaction conditions, and the nature of the substituents on the ring. Mild oxidation can lead to the formation of unstable intermediates that readily polymerize, resulting in the characteristic darkening of pyrrole compounds upon exposure to air and light. wikipedia.org

Stronger oxidizing agents can lead to a variety of products, including:

Pyrrolinones: Oxidation can occur at the α-positions of the pyrrole ring, leading to the formation of oxo-derivatives.

Ring-Opening: Under harsh oxidative conditions (e.g., with ozone, permanganate, or chromic acid), the aromatic ring can be cleaved, leading to the formation of dicarbonyl compounds, imides, or other degradation products.

Polymerization: In the presence of oxidizing agents or under acidic conditions, pyrroles can undergo oxidative polymerization to form polypyrrole, a conductive polymer.

Reduction:

The aromaticity of the pyrrole ring makes it resistant to reduction. Standard catalytic hydrogenation conditions that readily reduce alkenes often leave the pyrrole ring intact. The reduction of pyrrole to pyrrolidine (B122466) (the fully saturated analog) typically requires more forcing conditions.

Common methods for pyrrole reduction include:

Catalytic Hydrogenation: This can be achieved using catalysts like rhodium on alumina (B75360) or ruthenium under high pressure and temperature. The complete reduction yields a pyrrolidine ring. Partial reduction to a pyrroline (B1223166) is also possible under controlled conditions.

Birch Reduction: This method, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, can reduce the aromatic ring. However, it can lead to complex mixtures of partially reduced products.

Chemical Reduction: Reagents like zinc in acetic acid or hydroiodic acid with red phosphorus have been used for the reduction of pyrrole derivatives.

| Transformation | Typical Reagents | Expected Product Type |

|---|---|---|

| Oxidation | Air/Light, H₂O₂, m-CPBA, CrO₃, KMnO₄ | Polymeric materials, Pyrrolinones, Ring-opened products (imides, dicarbonyls). |

| Reduction | H₂/Rh-Al₂O₃ (high pressure), Zn/CH₃COOH, Na/NH₃(l) | Pyrrolidines (fully saturated), Pyrrolines (partially saturated). |

Applications in Materials Science and Engineering

Organic Electronic Materials

Derivatives of 2-(4-Bromophenyl)-1H-pyrrole are instrumental in the development of organic electronic materials, which are valued for their potential in creating flexible, lightweight, and cost-effective electronic devices. These materials are particularly relevant in the fabrication of organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). The inherent properties of the pyrrole (B145914) ring system, combined with the electronic influence of the bromophenyl group, allow for the tuning of electronic and photophysical characteristics.

Organic Photovoltaic (OPV) Cells

In the field of organic photovoltaics, derivatives of this compound serve as crucial building blocks for synthesizing materials used in the active layers of solar cells. These materials often function as electron donors in bulk heterojunction (BHJ) devices, where they are blended with electron-accepting materials to facilitate charge separation and generation.

For instance, dipyrromethanes, which can be synthesized from this compound precursors, are utilized as host molecules in optoelectronic materials for OPV cells. iucr.orgresearchgate.net The molecular structure of these compounds, featuring two pyrrole rings, provides a platform for creating larger, conjugated systems with desirable electronic properties. iucr.orgresearchgate.net

Research has demonstrated the use of related pyrrole-containing structures in OPV applications. For example, a novel low band gap phenylenevinylene copolymer incorporating a BF2-azopyrrole complex, derived from a bromophenyl-pyrrole precursor, was used in efficient bulk heterojunction solar cells, achieving a power conversion efficiency (PCE) of 3.54%. acs.org The study highlighted how the optical absorption and hole transport in the polymer blend films were enhanced, leading to improved device performance. acs.org